Nonanoic acid

Vue d'ensemble

Description

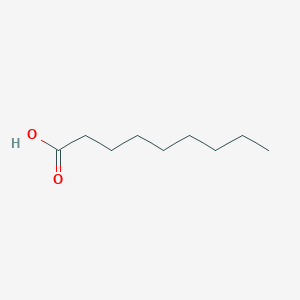

Nonanoic acid (C₉H₁₈O₂), also known as pelargonic acid, is a medium-chain saturated fatty acid with a nine-carbon backbone. It is naturally occurring in plants like Pelargonium spp. and is widely used as a synthetic flavoring agent in food products (European Commission, 2020). Industrially, it serves as a herbicide due to its ability to disrupt plant cell membranes, causing rapid necrosis. The European Food Safety Authority (EFSA) specifies a purity of >98% for its use in feed additives.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Cette réaction d'oxydation est généralement réalisée à l'aide d'un agent oxydant, tel que le permanganate de potassium ou l'acide chromique . Une autre préparation en laboratoire implique l'oxydation au permanganate de la 1-décène .

Méthodes de production industrielle : Sur le plan industriel, l'acide nonanoïque est produit avec l'acide azélaïque par ozonolyse de l'acide oléique . Alternativement, il peut être produit en deux étapes, en commençant par la dimérisation couplée et l'hydroestérification du 1,3-butadiène. Cette étape produit un ester C9 doublement insaturé, qui peut être hydrogéné pour donner des esters d'acide nonanoïque .

Analyse Des Réactions Chimiques

Ozonolysis of Oleic Acid

Oleic acid undergoes ozonolysis to yield nonanoic acid and azelaic acid (HOOC(CH₂)₇COOH) as co-products :

This method is scalable for industrial production, with yields optimized under controlled ozone exposure.

Dimerization and Hydroesterification of 1,3-Butadiene

A two-step process involving:

-

Coupled dimerization and hydroesterification :

-

Hydrogenation :

The final product, methyl nonanoate, is hydrolyzed to this compound .

Permanganate Oxidation of 1-Decene

A laboratory-scale synthesis via oxidation:

This method achieves high purity but is less economical for bulk production .

Photooxidation Reactions

This compound undergoes photosensitized oxidation in environmental and atmospheric contexts:

Mechanism and Rate Analysis

In thin-film studies with organic photosensitizers (e.g., 4BBA, 4IC), this compound reacts via:

-

Primary oxidation : Formation of peroxy radicals (ROO- ) and hydroperoxides (ROOH).

-

Secondary reactions : Dimerization and oxygen addition products, confirmed by LC-MS .

| Photosensitizer | Concentration (M) | Reaction Rate (μM/s) | Dominant Products |

|---|---|---|---|

| 4BBA | 0.05 | 2.3 ± 0.4 | Dimers (65%) |

| 4IC | 0.05 | 1.8 ± 0.3 | Oxygen adducts (72%) |

Key Findings :

-

Doubling 4BBA concentration triples the reaction rate due to enhanced radical initiation .

-

4IC exhibits linear rate dependence, favoring oxygen adducts over dimers .

Environmental Implications

This compound films contribute to HONO (nitrous acid) formation under UV light by reducing adsorbed NO₂. Chloride ions further promote ClNO (nitrosyl chloride) generation :

Esterification and Salt Formation

This compound forms esters and salts for industrial applications:

Ammonium Nonanoate

A potent herbicide effective in weed control .

Biological and Antimicrobial Reactions

This compound enhances intestinal defense mechanisms:

-

Upregulates porcine β-defensins (pBD-1, pBD-2) via histone deacetylase inhibition .

-

Reduces bacterial translocation in epithelial cells at concentrations ≥10 μM .

Thermal Decomposition

At elevated temperatures (>350°C), this compound decomposes into:

Metabolic Pathways

In biological systems, this compound undergoes β-oxidation to acetyl-CoA, entering the citric acid cycle for energy production .

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Use

Nonanoic acid is utilized as an environmentally friendly herbicide. It works by disrupting the waxy cuticle of plants, leading to desiccation and death of the target weeds. This mechanism makes it effective for both indoor and outdoor applications. Its favorable ecotoxicological profile allows it to be used in organic farming without significant adverse effects on biodiversity .

Ectoparasiticide

Recent petitions have been made to include this compound as an allowed synthetic ectoparasiticide in organic farming practices. It has shown potential for controlling insect and arthropod populations around food-producing animals, aligning with the goals of sustainable agriculture .

Pharmaceutical Applications

Antimicrobial Properties

this compound exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting pathogens such as Escherichia coli and Staphylococcus aureus at certain concentrations, making it a candidate for use in topical bactericides and fungicides .

Neuroendocrine Research

Recent research indicates that this compound may influence neuroendocrine functions. In vitro studies using cell lines have shown that long-term exposure alters cell proliferation and morphology, suggesting potential implications for treating neuroendocrine tumors .

Material Science Applications

Polymer Production

this compound is a key component in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers used in various biomedical applications such as drug delivery systems and tissue engineering. The incorporation of this compound into these materials enhances their properties, making them suitable for medical implants and controlled release formulations .

Plasticizers and Coatings

In the manufacturing sector, this compound is employed as a plasticizer in PVC formulations and lacquers. Its ability to maintain flexibility and prevent discoloration makes it valuable in producing durable coatings for various applications .

Summary of Key Findings

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agriculture | Herbicide, ectoparasiticide | Environmentally friendly, effective against pests |

| Pharmaceuticals | Antimicrobial agent, neuroendocrine research | Potential treatment options for infections and tumors |

| Material Science | Polymer production, plasticizers | Biodegradable materials, enhanced product durability |

Case Studies

-

Case Study 1: Ectoparasitic Control

A study conducted on the efficacy of this compound as an ectoparasiticide demonstrated significant reductions in pest populations around livestock when applied regularly. This supports its potential adoption in organic farming practices aimed at sustainable pest management. -

Case Study 2: Neuroendocrine Tumor Research

Research involving the GOT1 cell line showed that treatment with this compound led to decreased cell proliferation and altered metabolic activity, indicating its potential role in developing therapies for neuroendocrine tumors .

Mécanisme D'action

Nonanoic acid exerts its effects through various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their fluidity and function. In the context of its use as an herbicide, this compound disrupts cell membranes, leading to cell leakage and ultimately plant death .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular weight : 158.24 g/mol.

- Boiling point : ~526 K.

- pKa : 4.8 ± 0.1 in pure water, decreasing to 4.6 ± 0.1 in saline solutions.

Medium-Chain Fatty Acids (MCFAs)

Nonanoic Acid vs. Octanoic Acid (C8:0) and Decanoic Acid (C10:0)

- Phytotoxicity: Fatty acids with C9–C11 chain lengths exhibit superior herbicidal activity compared to shorter (C6–C8) or longer (C12–C18) chains. This compound disrupts plasma membranes more effectively than octanoic acid due to optimal hydrophobicity.

- Toxicity: this compound (LC₅₀ = 7493 µg·L⁻¹ for Artemia salina) is significantly less toxic than octanoic acid derivatives used in commercial herbicides (e.g., Finlasan®, 74 times more toxic).

- Biological Effects: this compound induces thymic stromal lymphopoietin (TSLP), exacerbating allergic inflammation, whereas octanoic and decanoic acids show weaker TSLP induction.

Structurally Related Alcohols and Aldehydes

This compound vs. 1-Nonanol

- OR51E1 Receptor Activity: this compound acts as an agonist for the olfactory receptor OR51E1, increasing metabolic activity in small intestinal neuroendocrine tumors (SI-NETs).

Trans-Fatty Acids

This compound vs. Elaidic Acid (C18:1 trans)

- Health Impact: Elaidic acid, a trans-fatty acid, is associated with cardiovascular risks and inflammation.

- Bioaccumulation: Elaidic acid accumulates in adipose tissue, whereas this compound is rapidly metabolized due to its shorter chain.

Derivatives and Analogues

This compound vs. Ethylhexanoic Acid (Eh)

- OR51E1 Antagonism: Ethylhexanoic acid fails to counteract this compound-induced metabolic activity in SI-NETs, suggesting this compound’s effects are receptor-specific and irreversible.

Data Tables

Table 1: Comparative Toxicity of this compound and Herbicides

| Compound | LC₅₀ (µg·L⁻¹, Artemia salina) | Reference |

|---|---|---|

| This compound | 7493 | |

| Finlasan® (herbicide) | 100 |

Table 2: Chain-Length-Dependent Activity of Alkanoic Acids

| Chain Length | Antifeedant Activity (vs. Hylobius abietis) | Herbicidal Efficacy |

|---|---|---|

| C7–C10 | High | Moderate |

| C9 | Peak activity | Maximum |

Research Findings

- Surface Behavior: this compound’s absorption spectra shift with concentration, showing a secondary peak at 270 nm. Its protonated form dominates at the air-water interface, with surface pKa ~1 unit higher than bulk.

- Photochemistry: Under UV light, this compound generates volatile organic compounds (VOCs) like nonanal, with yields doubling in the presence of natural organic matter.

- Allergenic Potential: this compound promotes allergic sensitization by inducing TSLP, independent of toll-like receptor 4.

Activité Biologique

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with significant biological activity. This article explores its various biological functions, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 158.24 g/mol. It is classified as a medium-chain fatty acid (MCFA) and is known for its hydrophobic properties, which influence its biological activity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that it acts by disrupting cell membranes, leading to cell lysis. The antimicrobial efficacy varies among different bacterial species:

- Gram-positive bacteria : Strong inhibitory effects have been documented against Staphylococcus aureus and Corynebacterium species.

- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa has been observed.

The minimum inhibitory concentrations (MIC) for this compound derivatives against selected pathogens are summarized in the following table:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.5 |

| Pseudomonas aeruginosa | 2.0 |

| Corynebacterium spp. | 0.3 |

These results highlight the potential of this compound as a natural antimicrobial agent in food preservation and medical applications .

Effects on Algal Growth

This compound has been investigated for its ability to control algal blooms in aquatic environments. It disrupts algal cell membranes, leading to leakage of cellular contents and cessation of photosynthesis. A study reported that this compound formulations effectively reduced algal populations in controlled experiments, demonstrating its potential as an eco-friendly biocide .

Toxicological Profile

While this compound shows promise in various applications, it also poses certain risks:

- Skin and Eye Irritation : this compound is classified as a skin irritant and has the potential to cause severe eye damage. Studies have indicated that it can lead to significant irritation upon contact with skin or eyes, necessitating careful handling .

- Environmental Impact : Although readily biodegradable, high concentrations may affect aquatic life. The long-term no-observed-effect concentration (NOEC) for fish was determined to be 19.2 mg/L .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on this compound derivatives demonstrated their effectiveness against various pathogens, revealing that modifications to the this compound structure could enhance antimicrobial potency. The study found that certain derivatives had MIC values significantly lower than those of this compound itself . -

Algal Control Application :

In an experimental setup aimed at controlling harmful algal blooms, formulations containing saponified this compound were tested in natural water bodies. Results indicated a marked reduction in algal density over a two-week period, suggesting its viability as an environmentally friendly alternative to traditional algicides .

Q & A

Basic Research Questions

Q. How can nonanoic acid be quantified in complex matrices like wine samples?

Methodological Answer: Utilize a Definitive Screening Design (DSD) with 18 experimental runs to optimize extraction parameters (e.g., pH, solvent ratios) in a controlled matrix (e.g., 3-year-old Madeira wine). Analyze volatile fatty acids (VFAs) via chromatographic techniques (e.g., GC) and process data using statistical software like JMP-PRO to model peak area responses. This minimizes variability and enhances reproducibility in complex matrices .

Q. What experimental methods determine the bulk dissociation constant (pKa) of this compound at environmentally relevant concentrations?

Methodological Answer: Measure bulk pKa using NMR spectroscopy at concentrations ≤1 mM. Prepare solutions in water or 0.5 M NaCl, adjust pH with HCl/NaOH, and analyze chemical shifts of the carboxylic proton. This method avoids inaccuracies from weak acid titration, confirming a bulk pKa of 4.8 ± 0.1 (aligned with literature values of ~4.97) .

Q. How do response factors improve the quantification of this compound in gas chromatography (GC) alongside other fatty acids?

Methodological Answer: Use external calibration with standards (e.g., lauric acid and this compound) to calculate response factors (). For example, . Validate sensitivity by comparing peak areas of diluted samples, ensuring linearity across concentration ranges. This approach corrects for detector variability and enhances accuracy in multi-component analyses .

Advanced Research Questions

Q. How can surface dissociation behavior of this compound at the air/water interface be investigated?

Methodological Answer: Combine surface pressure measurements (via Kibron AquaPi tensiometer) at extreme pH values (2.1 and 11.5) with molecular dynamics (MD) simulations. Apply free energy perturbation (FEP) to calculate the surface pKa shift (ΔpKa = 1.1 ± 0.6) relative to bulk. MD simulations reveal reduced acidity at the interface (surface pKa = 5.9 ± 0.6) due to microenvironment stabilization .

Q. What is the mechanistic role of this compound in delaying renal progenitor cell senescence?

Methodological Answer: Treat cells with this compound and analyze senescence markers (p16, p21, p53) via Western blot. Quantify lncRNA HOTAIR and α-Klotho protein secretion using qPCR/ELISA. Results show reduced p21 expression (FC = 2.6, ) and elevated HOTAIR (FC = 14.6), indicating anti-aging effects through epigenetic regulation .

Q. How does NaCl influence the surface adsorption of this compound’s protonated (HA) and deprotonated (A⁻) forms?

Methodological Answer: Conduct surface pressure titrations in 0.5 M NaCl solutions. At basic pH, NaCl stabilizes A⁻ via Na⁺ coordination, increasing adsorption constants () by ~5× compared to pure water. MD simulations show reduced monolayer stability for A⁻ due to geometric constraints at the interface .

Q. What computational models explain the pH-dependent surface activity of this compound?

Methodological Answer: Fit van der Waals adsorption models (Danov et al.) to surface pressure vs. concentration curves. Use equations linking bulk HA concentration () to surface pressure ():

MD simulations further validate monolayer stability and tilt angles under varying pH .

Q. How does this compound compare to valproic acid (VPA) in seizure control models?

Methodological Answer: Test dose-dependence in vivo using status epilepticus models. This compound shows improved efficacy (EC₅₀ ~1.2 mM) over VPA, attributed to enhanced ketogenesis. Analyze plasma ketone levels via enzymatic assays to correlate seizure suppression with metabolic shifts .

Q. What toxicological profiles are critical for safe laboratory handling of this compound?

Methodological Answer: Follow OECD guidelines:

- Acute toxicity: LD₅₀ > 2,000 mg/kg (oral, rat)

- Skin corrosion: Causes burns (OECD 404)

- Mutagenicity: Ames test negative Use PPE (gloves, goggles) during handling, as it is a severe eye irritant .

Propriétés

IUPAC Name |

nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021641 | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

254.5 °C, Boiling point = 255.6 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

133 °C (open cup) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9052 g/cu cm at 20 °C, 0.901-0.906 | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nonanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.41 (Air = 1) | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |

| Record name | Nonanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |

CAS No. |

112-05-0, 68937-75-7 | |

| Record name | Nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C8-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NONANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C8-10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PELARGONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SEH7577T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12.4 °C, 12.3 °C | |

| Record name | NONANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pelargonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.